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Compound of Interest

Compound Name: 3-Methyl-4-propyloctane

Cat. No.: B3054856

This technical guide provides a comprehensive overview of the predicted and expected
spectroscopic data for 3-Methyl-4-propyloctane (Ci2Hze6, CAS: 62184-35-4), a branched
alkane.[1][2] Designed for researchers, scientists, and drug development professionals, this
document delves into the theoretical underpinnings and practical considerations for analyzing
this molecule using mass spectrometry (MS), nuclear magnetic resonance (NMR)
spectroscopy, and infrared (IR) spectroscopy. While experimental data for this specific
compound is not readily available in public databases, this guide leverages established
spectroscopic principles and data from analogous structures to provide a robust predictive
analysis.

Molecular Structure and Properties

3-Methyl-4-propyloctane is a saturated hydrocarbon with a molecular weight of 170.33 g/mol .
[1][2] Its structure consists of an eight-carbon octane backbone with a methyl group at the C3
position and a propyl group at the C4 position. This branched structure gives rise to a unique
spectroscopic fingerprint, which we will explore in the subsequent sections.

Property Value Source
Molecular Formula Ci2H26

Molecular Weight 170.33 g/mol

CAS Number 62184-35-4
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Mass Spectrometry (MS)

Mass spectrometry of branched alkanes is characterized by fragmentation patterns that are
highly indicative of the molecule's structure. The primary ionization method for such
compounds is electron ionization (EI), which leads to the formation of a molecular ion (M+) and

various fragment ions.

Predicted Fragmentation Pattern

For 3-Methyl-4-propyloctane, the molecular ion peak at m/z 170 is expected to be of very low
abundance or even absent, a common characteristic of highly branched alkanes due to the
ease of fragmentation. The fragmentation will be dictated by the formation of the most stable
carbocations, which are tertiary, followed by secondary, and then primary.

Cleavage is most likely to occur at the branching points (C3 and C4) and along the octane
chain. The loss of the largest alkyl group at a branch point is a favored pathway as it leads to
the formation of a more stable carbocation.

Predicted Key Mass Spectrometry Fragments:

Possible Fragment

m/z Cleavage Point
Structure

141 [M - CzHs]* Loss of an ethyl group

127 [M - CsH7]* Loss of the propyl group

99 [M - CsH11]* Cleavage at C4-C5 bond

85 [CeHas]* Cleavage at C3-C4 bond

71 [CsHa1]* Cleavage at C4-C5 bond

57 [CaHo]* Butyl cation fragment

43 [CsH7]+ Propyl cation fragment

The mass spectrum is anticipated to show clusters of peaks separated by 14 Da,
corresponding to the loss of successive CH2 groups.
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Caption: Predicted Mass Spectrometry Fragmentation of 3-Methyl-4-propyloctane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic
molecules. Based on the structure of 3-Methyl-4-propyloctane, we can predict the chemical
shifts, multiplicities, and integration of the signals in both *H and *3C NMR spectra.

Predicted *H NMR Spectrum

The *H NMR spectrum of 3-Methyl-4-propyloctane will show a number of overlapping signals
in the upfield region (typically 0.8-1.6 ppm), which is characteristic of alkanes. The chemical
shifts are influenced by the degree of substitution on the adjacent carbons.

Predicted *H NMR Chemical Shifts, Multiplicities, and Integration:

Predicted Chemical

Assignment Shift (ppm) Multiplicity Integration
CHs (C1) ~0.88 Triplet 3H
CH: (C2) ~1.25 Multiplet 2H
CH (C3) ~1.45 Multiplet 1H
CHs (on C3) ~0.85 Doublet 3H
CH (C4) ~1.35 Multiplet 1H
CHz (on C4, propyl) ~1.25 Multiplet 2H
CHz (on C4, propyl) ~1.30 Multiplet 2H
CHs (on C4, propyl) ~0.90 Triplet 3H
CHz (C5) ~1.25 Multiplet 2H
CHz (C6) ~1.25 Multiplet 2H
CH: (C7) ~1.25 Multiplet 2H
CHs (C8) ~0.88 Triplet 3H
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Note: Due to the complexity of the overlapping signals, the exact multiplicities may be difficult
to resolve and may appear as complex multiplets.

Predicted *C NMR Spectrum

The 3C NMR spectrum will provide a distinct signal for each unique carbon atom in the
molecule. The chemical shifts are predicted based on the local electronic environment of each
carbon.

Predicted 3C NMR Chemical Shifts:

Carbon Assignment Predicted Chemical Shift (ppm)
C1l ~14.1
Cc2 ~23.0
C3 ~34.5
Methyl on C3 ~19.5
C4 ~42.0
Propyl C1'on C4 ~30.0
Propyl C2' on C4 ~20.5
Propyl C3' on C4 ~14.5
C5 ~29.5
C6 ~32.0
Cc7 ~22.6
C8 ~14.1

Infrared (IR) Spectroscopy

The IR spectrum of 3-Methyl-4-propyloctane, like other alkanes, will be dominated by C-H
stretching and bending vibrations. While not providing as detailed structural information as
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NMR or MS for this class of compounds, it is useful for confirming the presence of a saturated

hydrocarbon.

Characteristic IR Absorption Bands:

Wavenumber (cm~?) Vibration Type Intensity
C-H stretch (from CHs and
2960-2850 Strong
CHz2)
C-H bend (scissoring) from ,
1465 Medium
CH:z
C-H bend (symmetric) from )
1375 Medium
CHs
C-H rock from long chain
725-720 Weak

methylene

The region below 1500 cm~* is known as the "fingerprint region" and will contain a complex

pattern of C-C stretching and C-H bending vibrations that is unique to the molecule's specific

structure.

Experimental Protocols

To obtain the spectroscopic data for 3-Methyl-4-propyloctane, the following experimental

protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: Dissolve a small amount of 3-Methyl-4-propyloctane in a volatile

organic solvent such as hexane or dichloromethane.

« Injection: Inject 1 pL of the prepared sample into the GC-MS system.

e GC Separation: Use a non-polar capillary column (e.g., DB-1 or equivalent). A typical

temperature program would be:

o Initial temperature: 50 °C, hold for 2 minutes.
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o Ramp: 10 °C/min to 250 °C.

o Final hold: 5 minutes at 250 °C.

o MS Detection: Operate the mass spectrometer in electron ionization (EI) mode with a scan
range of m/z 40-300.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of 3-Methyl-4-propyloctane in about
0.6-0.7 mL of a deuterated solvent (e.g., CDCIs). Add a small amount of tetramethylsilane
(TMS) as an internal standard (0O ppm).

o Data Acquisition:

o H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical
parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time
of 2-3 seconds.

o 13C NMR: Acquire the spectrum on the same instrument. Due to the lower natural
abundance and gyromagnetic ratio of 13C, a larger number of scans will be required.
Proton decoupling should be used to simplify the spectrum to single lines for each carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation: As 3-Methyl-4-propyloctane is a liquid, the simplest method is to use
an Attenuated Total Reflectance (ATR) accessory. Place a small drop of the neat liquid
directly onto the ATR crystal.

o Data Acquisition:

o

Collect a background spectrum of the clean, empty ATR crystal.

o

Place the sample on the crystal and collect the sample spectrum.

[¢]

The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b3054856?utm_src=pdf-body
https://www.benchchem.com/product/b3054856?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3054856?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratery

Check Availability & Pricing

o Atypical spectral range is 4000-400 cm™1.

Spectroscopic Analysis Workflow
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Caption: Overall workflow for the spectroscopic analysis of 3-Methyl-4-propyloctane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data of 3-Methyl-4-propyloctane: An In-
depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3054856#spectroscopic-data-of-3-methyl-4-
propyloctane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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